(4E)-4-[(4-methylphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-4-[(4-methylphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is an organic compound that belongs to the class of oxazolones This compound is characterized by its unique structure, which includes a 4-methylphenyl group and a phenyl group attached to an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-methylphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 4-methylbenzaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-methylphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(4E)-4-[(4-methylphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-methylphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar structure but different functional groups.
Bis(4-chlorophenyl)methanone: Another compound with structural similarities but distinct chemical properties.
Uniqueness
(4E)-4-[(4-methylphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C17H13NO2 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(4E)-4-[(4-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H13NO2/c1-12-7-9-13(10-8-12)11-15-17(19)20-16(18-15)14-5-3-2-4-6-14/h2-11H,1H3/b15-11+ |
InChI Key |
IFRAFVGTPWYBBQ-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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